molecular formula C9H21N B1414732 (2-Methylpropyl)(pentan-3-yl)amine CAS No. 1019579-04-4

(2-Methylpropyl)(pentan-3-yl)amine

Cat. No. B1414732
CAS RN: 1019579-04-4
M. Wt: 143.27 g/mol
InChI Key: SMLLWBRDZNXWLV-UHFFFAOYSA-N
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Description

“(2-Methylpropyl)(pentan-3-yl)amine” is a chemically differentiated building block for organic synthesis and medicinal chemistry . It has a molecular formula of C9H21N and a molecular weight of 143.27 g/mol .


Synthesis Analysis

The synthesis of compounds similar to “(2-Methylpropyl)(pentan-3-yl)amine” often involves complex processes. For instance, the preparation of tapentadol, a related compound, involves a series of reactions including Grignard conditions, activation of the -OH group, and reductive deoxygenation .


Molecular Structure Analysis

The molecular structure of “(2-Methylpropyl)(pentan-3-yl)amine” is represented by the formula C9H21N .


Chemical Reactions Analysis

Amines like “(2-Methylpropyl)(pentan-3-yl)amine” are classified based on the number of carbon atoms bonded directly to the nitrogen atom. They can be primary, secondary, or tertiary .


Physical And Chemical Properties Analysis

“(2-Methylpropyl)(pentan-3-yl)amine” has a molecular weight of 143.27 g/mol . More detailed physical and chemical properties may require specific experimental measurements.

Scientific Research Applications

Synthesis and Characterization of Complexes

  • Trialkyltantalum complexes stabilized by aminopyridinato ligands were synthesized, exploring their stability and reactivity, potentially applicable in catalysis and material science (Noor, Kretschmer, & Kempe, 2006).
  • Novel pentadentate amine/imine ligands containing a hexahydropyrimidine core were developed, showing varied coordination modes with first-row transition metals, which could be useful in the design of new catalysts and functional materials (Schmidt, Wiedemann, & Grohmann, 2011).

Organic Synthesis

  • The development of new synthetic approaches for perfluorochemicals was demonstrated through liquid-phase photofluorination, offering a method for preparing isomerically pure branched F-alkanes, F-ethers, and F-tert-amines (Scherer, Yamanouchi, & Onox, 1990).
  • A photochemical formal (4 + 2)-cycloaddition method was reported for converting bicyclo[1.1.1]pentan-1-amines to polysubstituted bicyclo[3.1.1]heptan-1-amines, expanding the toolkit for constructing complex amine structures (Harmata, Spiller, Sowden, & Stephenson, 2021).

Catalysis

  • Rhodium-catalyzed asymmetric hydrogenations using novel phosphine-phosphoramidites demonstrated the influence of stereogenic elements on enantioselectivity, significant for developing more efficient asymmetric catalytic processes (Balogh, Farkas, Szöllősy, Darvas, Urge, & Bakos, 2013).

Material Science

  • The synthesis and characterization of primary amine end-functionalized polystyrene and poly(methyl methacrylate) using living anionic polymerization techniques were explored, contributing to advancements in polymer science (Ji, Sakellariou, & Mays, 2007).

Mechanism of Action

The mechanism of action of amines can vary widely depending on their structure and the context in which they are used. For example, tapentadol, a related compound, acts as an agonist at the μ-opioid receptor and as a norepinephrine reuptake inhibitor .

properties

IUPAC Name

N-(2-methylpropyl)pentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-5-9(6-2)10-7-8(3)4/h8-10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLLWBRDZNXWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylpropyl)(pentan-3-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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